molecular formula C13H9BrN2O2S B2980027 4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952887-31-9

4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2980027
CAS No.: 952887-31-9
M. Wt: 337.19
InChI Key: QHTPPGIHHCIUPA-UHFFFAOYSA-N
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Description

4-(5-bromothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C13H9BrN2O2S and its molecular weight is 337.19. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

  • Palladium-Catalyzed Coupling Reactions : Bromothiophene derivatives have been shown to react with aryl iodides in the presence of a palladium catalyst, allowing for the coupling at the C-H bond adjacent to the sulfur atom. This method preserves the carbon-bromine bond, enabling further C-C bond-forming reactions (Kei Kobayashi et al., 2005).
  • Tetrameric Thienylcopper and Pentanuclear Thienylcuprate Formation : The reaction of 2-bromothiophene with magnesium and copper(I) chloride yields oligomeric copper(I) complexes, highlighting the use of bromothiophenes in the synthesis of complex metal-organic structures (M. Håkansson et al., 2000).

Pharmaceutical and Biological Applications

  • Synthesis and Biological Activities of Quinoxaline Derivatives : Quinoxaline derivatives bearing a bromothiophene nucleus have been synthesized and evaluated for their anticancer, antitubercular, and antimicrobial activities, demonstrating the potential of bromothiophene derivatives in drug discovery (K. Popat et al., 2004).

Material Science and Electrochemistry

  • Synthesis and Electrochemical Study of Thiophene-Coordinated Carbonylcobalt Units : Bromothiophene derivatives have been utilized in the preparation of complexes with potential applications in electrochemical devices, highlighting their role in the development of new materials for energy storage and conversion (Avelina Arnanz et al., 2007).

Properties

IUPAC Name

4-(5-bromothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-11-6-5-10(19-11)13(18)16-7-12(17)15-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTPPGIHHCIUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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